molecular formula C17H12BrNO3S B12461369 3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B12461369
M. Wt: 390.3 g/mol
InChI Key: YWPFMZODKFMPCW-UHFFFAOYSA-N
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Description

3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a unique combination of functional groups, including a bromothiophene moiety, a hydroxy group, and an indolone structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the bromothiophene intermediate: The starting material, 5-bromothiophene-2-carboxaldehyde, is synthesized through bromination of thiophene-2-carboxaldehyde.

    Condensation reaction: The bromothiophene intermediate undergoes a condensation reaction with an appropriate indole derivative to form the desired indolone structure.

    Hydroxylation and alkynylation: The final steps involve hydroxylation and alkynylation to introduce the hydroxy and prop-2-yn-1-yl groups, respectively.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the indolone structure can be reduced to form an alcohol.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles, such as amines or thiols.

    Coupling reactions: The alkyne group can participate in Sonogashira coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., PCC, KMnO4), reducing agents (e.g., NaBH4, LiAlH4), and palladium catalysts for coupling reactions.

Scientific Research Applications

3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Medicinal chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Biological studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical biology: The compound serves as a probe to study cellular processes and pathways.

    Material science: Its unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to 3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one include other indolone derivatives and bromothiophene-containing compounds. Some examples are:

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    5-bromothiophene-2-carboxaldehyde: A precursor in the synthesis of the target compound.

    3-(5-bromothiophen-2-yl)-1-(2,5-dichlorothiophen-3-yl)-2-propen-1-one: A chalcone derivative with a bromothiophene moiety.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H12BrNO3S

Molecular Weight

390.3 g/mol

IUPAC Name

3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindol-2-one

InChI

InChI=1S/C17H12BrNO3S/c1-2-9-19-12-6-4-3-5-11(12)17(22,16(19)21)10-13(20)14-7-8-15(18)23-14/h1,3-8,22H,9-10H2

InChI Key

YWPFMZODKFMPCW-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(S3)Br)O

Origin of Product

United States

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